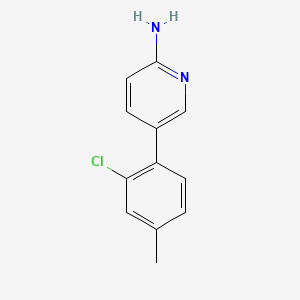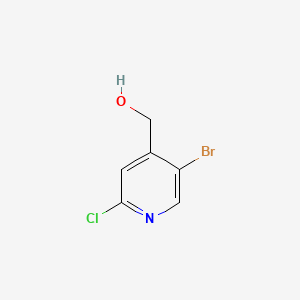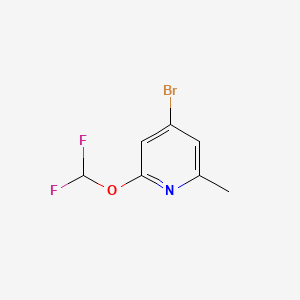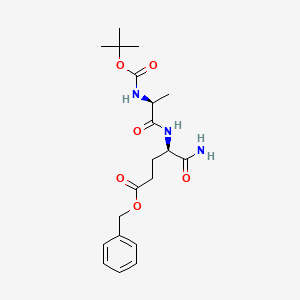
BOC-ALA-D-GLU(OBZL)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BOC-ALA-D-GLU(OBZL)-NH2: is a synthetic peptide derivative commonly used in research. Its full chemical name is (4R)-4-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid. This compound is often utilized in peptide synthesis and modeling due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of BOC-ALA-D-GLU(OBZL)-NH2 typically involves the following steps:
Protection of Amino Groups: The amino groups of alanine and glutamic acid are protected using tert-butyloxycarbonyl (BOC) groups.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Deprotection: The BOC groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the coupling reactions.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions: BOC-ALA-D-GLU(OBZL)-NH2 undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Substitution: The benzyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products:
Hydrolysis: Alanine and glutamic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
科学研究应用
BOC-ALA-D-GLU(OBZL)-NH2 has numerous applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of complex peptides and proteins.
Structural Studies: The compound is used in X-ray crystallography and NMR spectroscopy to study peptide structures.
Drug Development: It serves as a model compound in the development of peptide-based drugs.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding
作用机制
The mechanism of action of BOC-ALA-D-GLU(OBZL)-NH2 involves its interaction with various molecular targets:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds during synthesis.
Enzyme Interaction: It can act as a substrate or inhibitor for certain enzymes, affecting their activity.
Structural Stabilization: The compound helps stabilize specific peptide conformations, aiding in structural studies
相似化合物的比较
BOC-ALA-D-GLU(OBZL)-OH: Similar structure but lacks the amide group.
BOC-ALA-D-GLU(OBZL)-OMe: Similar structure but has a methoxy group instead of an amide.
BOC-ALA-D-GLU(OBZL)-OBzl: Similar structure but has a benzyl ester group.
Uniqueness: BOC-ALA-D-GLU(OBZL)-NH2 is unique due to its specific amide group, which provides distinct reactivity and stability compared to its analogs. This makes it particularly useful in peptide synthesis and structural studies .
属性
IUPAC Name |
benzyl (4R)-5-amino-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O6/c1-13(22-19(27)29-20(2,3)4)18(26)23-15(17(21)25)10-11-16(24)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H2,21,25)(H,22,27)(H,23,26)/t13-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWLWWKUNXXPCZ-DZGCQCFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

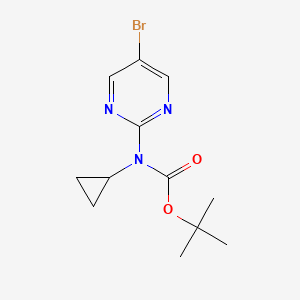
![2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B578804.png)
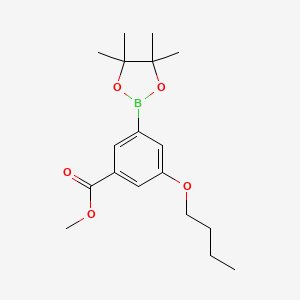
![6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B578807.png)
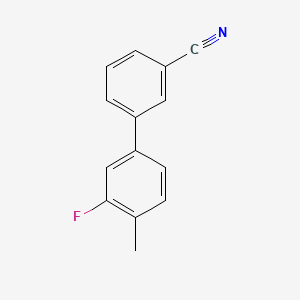
![Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B578809.png)
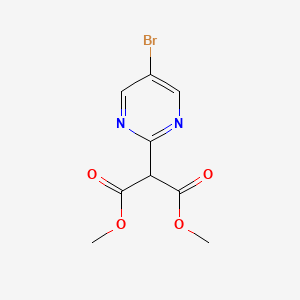
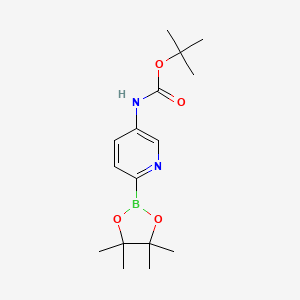
![tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578814.png)

